N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate
Description
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is a bis-benzodioxolylmethylamine derivative formulated as an oxalate salt. The compound features two benzodioxole rings linked via a methylamine moiety, with oxalic acid as the counterion. The compound’s design shares similarities with other benzodioxol-containing amines, which are frequently explored for their biological and chemical properties .
Properties
Molecular Formula |
C17H15NO8 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-1,3-benzodioxol-5-amine;oxalic acid |
InChI |
InChI=1S/C15H13NO4.C2H2O4/c1-16(10-2-4-12-14(6-10)19-8-17-12)11-3-5-13-15(7-11)20-9-18-13;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
TXTPHXWRYSVRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Amination and N-Methylation
A common approach to synthesizing the N-methylated amine involves:
- Starting with benzo[d]dioxol-5-ylmethanamine or related primary amines.
- Reductive amination or nucleophilic substitution to introduce the N-methyl group.
- Use of reducing agents such as tin(II) chloride dihydrate in the presence of a base like N-methylmorpholine in solvents such as N-methylpyrrolidinone (NMP) to reduce nitro precursors to amines.
- Reaction conditions typically involve room temperature stirring overnight to ensure complete conversion.
Solid-Phase Synthesis Techniques
In some advanced protocols, solid-phase synthesis is employed:
- The amine is attached to a resin and subjected to sequential washing and reaction steps.
- Cyanogen bromide treatment and epoxide ring opening reactions can be used to functionalize the amine.
- Final cleavage from the resin with trifluoroacetic acid (TFA) in dichloromethane yields the free amine product.
Formation of the Oxalate Salt
The oxalate salt formation is achieved by:
- Dissolving the free amine in an appropriate solvent such as ethanol or ethyl acetate.
- Adding oxalic acid (usually in stoichiometric amounts) to the amine solution.
- Stirring at room temperature or mild heating to facilitate salt formation.
- Crystallization of the oxalate salt by slow evaporation or cooling to obtain pure crystals suitable for further analysis.
Detailed Reaction Conditions and Yields
Analytical and Structural Confirmation
- The oxalate salt crystals obtained are suitable for X-ray crystallography, confirming the molecular structure and purity.
- NMR spectroscopy (1H and 13C) and mass spectrometry are used to verify the chemical identity and molecular weight.
- Melting points and IR spectroscopy further characterize the compound’s purity and functional groups.
Summary of Key Research Findings
- The reduction of nitro-substituted precursors to the corresponding amines using tin(II) chloride dihydrate in NMP with N-methylmorpholine is effective and mild, preserving sensitive benzo[d]dioxole moieties.
- Solid-phase synthesis offers a controlled environment for functional group transformations and purification by resin washing steps, improving yield and purity.
- Oxalate salt formation is straightforward and yields crystalline products suitable for structural studies, often achieved by slow evaporation of ethanolic solutions.
- The overall synthetic route balances efficiency, yield, and product purity, with yields reported in related systems ranging from 45% to over 80% depending on the step and conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrogen atom, converting the amine to an amine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of amine oxides.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures can modulate ATP-binding cassette transporters, which are crucial in cancer cell proliferation and drug resistance mechanisms. A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. It has been shown to possess inhibitory effects against several bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .
Case Study: Synthesis and Biological Evaluation
A recent study synthesized N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate and evaluated its biological properties. The compound was tested against human cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values comparable to established chemotherapeutics . The study highlighted the compound's potential as a lead structure for drug development.
Organic Electronics
The unique electronic properties of benzo[d][1,3]dioxole derivatives make them suitable for applications in organic electronics. Research has explored their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its performance in these applications .
Case Study: Application in OLEDs
In a specific case study, researchers incorporated this compound into an OLED device structure. The device exhibited improved efficiency and stability compared to devices using traditional materials. This underscores the potential of this compound in advancing organic electronic technologies .
Interaction with Biological Macromolecules
Studies have investigated the interactions between this compound and various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic uses .
Case Study: Protein Binding Studies
A protein binding study revealed that this compound binds effectively to target proteins involved in cancer pathways. This binding was quantified using surface plasmon resonance techniques, providing insights into its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Structural Variations
Target Compound
- Structure : Two benzodioxolyl groups attached to a methylamine core, with oxalate as the counterion.
- Molecular Formula : Likely C₁₆H₁₄N₂O₆ (estimated based on analogs).
Analog 1 : Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate (CAS 1048327-22-5)
- Structure : A benzodioxolylmethyl group linked to a 3-methoxybenzylamine, oxalate salt.
- Molecular Formula: C₁₈H₁₉NO₇ .
- Comparison :
- The target compound has two benzodioxol rings , whereas Analog 1 substitutes one benzodioxol with a 3-methoxybenzyl group.
- The oxalate counterion is common to both, improving solubility and stability.
Analog 2 : 2-Amino-N-(benzo[d][1,3]dioxol-5-yl)benzamide (CAS 571158-97-9)
- Structure : Benzamide linked to a benzodioxolylamine.
- Molecular Formula : C₁₄H₁₁N₂O₃ .
- Absence of oxalate reduces crystallinity but may enhance membrane permeability.
Analog 3 : N-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpentanamide (16a)
- Structure : Benzodioxolylamine with a boronate ester and phenyl group.
- Molecular Formula: C₂₀H₂₀BNO₅ .
- Comparison :
- The boron-containing group in Analog 3 enables Suzuki coupling reactivity, unlike the inert oxalate in the target compound.
Physicochemical Properties
Key Observations :
- Oxalate salts generally exhibit higher solubility in aqueous media compared to free bases or amides.
- Bulky substituents (e.g., 3-methoxybenzyl in Analog 1) reduce solubility relative to the target compound’s simpler structure.
Antitumor Activity
- Target Compound : Data unavailable, but structural analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines (e.g., C27) show IC₅₀ values of 2.07–3.52 µM against HeLa and A549 cell lines .
- Analog 2: No reported activity, but benzamide derivatives often exhibit protease inhibition or receptor modulation.
HIV-1 Vif Inhibition
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with amine groups under controlled conditions. The oxalate salt form is often used to enhance solubility and bioavailability.
Antitumor Properties
Recent studies have highlighted the antitumor activity of related compounds featuring the benzo[d][1,3]dioxole moiety. For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated against various cancer cell lines including HeLa, A549, and MCF-7. Notably:
- Compound C27 demonstrated significant growth inhibition with IC50 values of 2.07 ± 0.88 μM against HeLa and 3.52 ± 0.49 μM against A549 cells.
- Compound C7 exhibited the highest activity against A549 cells (IC50 = 2.06 ± 0.09 μM).
- Compound C16 showed the best inhibitory effect on MCF-7 cells (IC50 = 2.55 ± 0.34 μM) .
The antitumor effects are believed to involve multiple mechanisms including:
- Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Anti-inflammatory Effects : Reduction in inflammatory cytokines that contribute to tumor growth.
Case Study 1: In Vitro Evaluation
A detailed in vitro study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations compared to control groups.
Case Study 2: Mechanistic Insights
Further investigation into the molecular mechanisms revealed that compounds with similar structures can modulate ATP-binding cassette (ABC) transporters which play a crucial role in drug resistance in cancer cells . This modulation can enhance the efficacy of chemotherapeutic agents when used in combination therapies.
Data Summary Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| C7 | A549 | 2.06 ± 0.09 | Cell Cycle Inhibition |
| C16 | MCF-7 | 2.55 ± 0.34 | Apoptosis Induction |
| C27 | HeLa | 2.07 ± 0.88 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use catalytic agents like KCO or Cu powder to facilitate coupling reactions, as demonstrated in benzodioxol-containing thiazole derivatives .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization using DMSO/ethanol mixtures to isolate high-purity crystals .
- Yield Monitoring : Track intermediates via TLC and adjust stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) to minimize by-products .
Q. What advanced analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- H NMR (DMSO-d) : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm) .
- IR (KBr) : Confirm carbonyl (C=O, 1640–1660 cm) and benzodioxol ether (C-O-C, 1240–1280 cm) stretches .
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 292 [M]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as shown for related benzodioxol derivatives .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when handling volatile intermediates .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor potential of this compound?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HepG2 or MCF-7) with IC calculations .
- SRB Assay : Quantify cell proliferation inhibition using dose-response curves (0.1–100 µM) .
- Mechanistic Studies :
- Microtubule Assembly Assays : Evaluate disruption of tubulin polymerization via fluorescence microscopy .
- Apoptosis Markers : Measure caspase-3/7 activation using luminescent substrates .
Q. How should discrepancies in biological activity data between different assays be addressed?
- Methodological Answer :
- Assay Validation : Replicate experiments across independent labs to rule out technical variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values from MTT vs. SRB assays .
- Structural Confirmation : Verify compound stability under assay conditions (e.g., pH 7.4 PBS) via HPLC to exclude degradation artifacts .
Q. What strategies can enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Synthesize water-soluble salts (e.g., oxalate or hydrochloride) to improve pharmacokinetics .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release, as tested with benzodioxol-based antitumor agents .
- LogP Optimization : Introduce polar substituents (e.g., -OH or -COOH) via structural modifications to reduce hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
